molecular formula C2HBr3O B156923 Dibromoacetyl bromide CAS No. 1681-24-9

Dibromoacetyl bromide

Cat. No.: B156923
CAS No.: 1681-24-9
M. Wt: 280.74 g/mol
InChI Key: SCQYFFYVHXLAQV-UHFFFAOYSA-N
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Description

Dibromoacetyl bromide is an organic compound with the chemical formula C2HBr3O. It is a colorless, corrosive liquid that is primarily used as a reagent in organic synthesis. This compound is known for its ability to form esters and amides, making it valuable in the synthesis of various heterocyclic compounds and intermediates for therapeutically active substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibromoacetyl bromide can be synthesized through the reaction of acetic acid with bromine in the presence of red phosphorus at elevated temperatures (around 140°C). The reaction proceeds as follows:

CH3COOH+Br2+PC2HBr3O+H2O\text{CH}_3\text{COOH} + \text{Br}_2 + \text{P} \rightarrow \text{C}_2\text{HBr}_3\text{O} + \text{H}_2\text{O} CH3​COOH+Br2​+P→C2​HBr3​O+H2​O

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of bromine and acetic acid in large-scale reactors, with careful control of temperature and reaction conditions to ensure high yield and purity of the product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although these are less common.

    Reduction: Reduction reactions involving this compound typically lead to the formation of simpler brominated compounds.

    Substitution: This compound is highly reactive in substitution reactions, particularly with nucleophiles. For example, it reacts with alcohols to form esters and with amines to form amides.

Common Reagents and Conditions:

    Alcohols: React with this compound under mild conditions to form esters.

    Amines: React with this compound to form amides, often requiring a base to neutralize the hydrogen bromide formed during the reaction.

Major Products:

    Esters: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with amines.

Scientific Research Applications

Dibromoacetyl bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dibromoacetyl bromide involves its high reactivity with nucleophiles. The bromine atoms in the molecule are highly electrophilic, making the compound an effective brominating agent. When it reacts with nucleophiles, such as alcohols or amines, the bromine atoms are substituted, leading to the formation of esters or amides. This reactivity is exploited in various synthetic applications to introduce bromine atoms into organic molecules .

Comparison with Similar Compounds

    Bromoacetyl bromide: Similar in structure but with only one bromine atom attached to the acetyl group.

    Dibromoethane: Contains two bromine atoms but lacks the acetyl group, making it less reactive in certain substitution reactions.

    Bromine: A simple diatomic molecule used in bromination reactions but lacks the acetyl group, limiting its use in forming esters and amides.

Uniqueness: Dibromoacetyl bromide is unique due to its combination of two bromine atoms and an acetyl group, which provides a high degree of reactivity and versatility in organic synthesis. This makes it particularly valuable for the selective bromination of organic molecules and the formation of complex intermediates .

Properties

IUPAC Name

2,2-dibromoacetyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBr3O/c3-1(4)2(5)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQYFFYVHXLAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBr3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168489
Record name Dibromoacetyl bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1681-24-9
Record name 2,2-Dibromoacetyl bromide
Source CAS Common Chemistry
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Record name Dibromoacetyl bromide
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Record name Dibromoacetyl bromide
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Record name Dibromoacetyl bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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